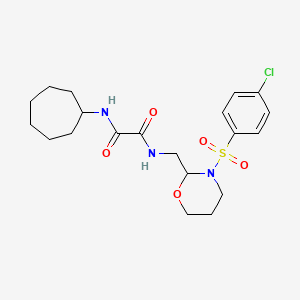![molecular formula C18H17N7O B2357671 1-[4-(プロパン-2-イル)フェニル]-4-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]-1H-1,2,3-トリアゾール-5-アミン CAS No. 892768-34-2](/img/structure/B2357671.png)
1-[4-(プロパン-2-イル)フェニル]-4-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]-1H-1,2,3-トリアゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, an oxadiazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
科学的研究の応用
1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Oxadiazole Ring Formation: This step might involve the reaction of nitriles with hydrazides under acidic or basic conditions.
Coupling Reactions: The final compound can be synthesized by coupling the triazole and oxadiazole intermediates with the pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions might target the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- 3-(4-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Uniqueness
The uniqueness of 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group, for example, might enhance its lipophilicity and membrane permeability.
特性
IUPAC Name |
3-(4-propan-2-ylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11(2)12-3-5-14(6-4-12)25-16(19)15(22-24-25)18-21-17(23-26-18)13-7-9-20-10-8-13/h3-11H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWUZVBHYBBQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)



![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2357606.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)
